molecular formula C15H34ClP B14488056 Tributyl(propyl)phosphanium chloride CAS No. 63817-66-3

Tributyl(propyl)phosphanium chloride

Katalognummer: B14488056
CAS-Nummer: 63817-66-3
Molekulargewicht: 280.86 g/mol
InChI-Schlüssel: FRPCXNWGQSYMEY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl(propyl)phosphanium chloride is an organophosphorus compound that belongs to the class of quaternary phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four alkyl or aryl groups and a counter anion, in this case, chloride. This compound is known for its applications in various chemical processes due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributyl(propyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with an appropriate alkyl halide, such as propyl chloride. The reaction typically occurs in a mixed solvent system consisting of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to facilitate the reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of large-scale reactors where tributylphosphine and propyl chloride are dissolved in a mixed solvent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl(propyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as oxygen or hydrogen peroxide can be used to oxidize this compound.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under mild conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tributyl(propyl)phosphanium chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of tributyl(propyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tributyl(propyl)phosphanium chloride is unique due to its quaternary phosphonium structure, which imparts distinct reactivity and stability compared to other phosphine compounds. Its ability to act as a phase-transfer catalyst and its applications in the synthesis of ionic liquids make it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

63817-66-3

Molekularformel

C15H34ClP

Molekulargewicht

280.86 g/mol

IUPAC-Name

tributyl(propyl)phosphanium;chloride

InChI

InChI=1S/C15H34P.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

FRPCXNWGQSYMEY-UHFFFAOYSA-M

Kanonische SMILES

CCCC[P+](CCC)(CCCC)CCCC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.